molecular formula C24H22N4O B2522529 2,2-diphenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide CAS No. 2097902-57-1

2,2-diphenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide

Cat. No.: B2522529
CAS No.: 2097902-57-1
M. Wt: 382.467
InChI Key: KWQUGEYAAQARGZ-UHFFFAOYSA-N
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Description

2,2-diphenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide is a complex organic compound that features a unique combination of aromatic rings and heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-diphenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Attachment of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

    Formation of the Acetamide Group: The final step involves the acylation of the amine group with an acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of robust catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2,2-diphenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

2,2-diphenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2,2-diphenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, inhibiting or activating their functions.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2-diphenyl-N-{2-[4-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}acetamide: Similar structure but with a pyridine ring at a different position.

    2,2-diphenyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}acetamide: Another positional isomer with the pyridine ring at the 4-position.

Uniqueness

The unique combination of the pyrazole and pyridine rings in 2,2-diphenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide provides distinct chemical properties and biological activities that differentiate it from other similar compounds. Its specific arrangement allows for unique interactions with molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

2,2-diphenyl-N-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O/c29-24(23(19-8-3-1-4-9-19)20-10-5-2-6-11-20)26-14-15-28-18-22(17-27-28)21-12-7-13-25-16-21/h1-13,16-18,23H,14-15H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWQUGEYAAQARGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCCN3C=C(C=N3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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